molecular formula C12H21FN2O2 B6172352 rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2375918-49-1

rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B6172352
CAS RN: 2375918-49-1
M. Wt: 244.3
InChI Key:
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Description

Rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C12H21FN2O2 and its molecular weight is 244.3. The purity is usually 95.
BenchChem offers high-quality rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the fluoro group, and esterification of the carboxylic acid.", "Starting Materials": [ "tert-butyl 3-aminocrotonate", "ethyl 2-oxocyclopentanecarboxylate", "fluorine gas", "sodium hydride", "diethyl ether", "methanol", "acetic anhydride", "triethylamine", "dichloromethane", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reaction with acetic anhydride and triethylamine in dichloromethane to form tert-butyl (1R,2S,3R,5S)-3-acetamido-2-azabicyclo[3.2.1]octane-8-carboxylate.", "Step 2: Formation of the bicyclic ring system by reaction of tert-butyl (1R,2S,3R,5S)-3-acetamido-2-azabicyclo[3.2.1]octane-8-carboxylate with sodium hydride in diethyl ether to form the corresponding enolate, followed by addition of ethyl 2-oxocyclopentanecarboxylate. The resulting intermediate is then treated with hydrochloric acid to remove the tert-butyl protecting group and form (1R,2S,3R,5S)-3-amino-2-cyclopentenyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid.", "Step 3: Introduction of the fluoro group by reaction of (1R,2S,3R,5S)-3-amino-2-cyclopentenyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid with fluorine gas in the presence of sodium bicarbonate to form (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylic acid.", "Step 4: Esterification of the carboxylic acid by reaction of (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylic acid with methanol and hydrochloric acid to form rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate. The product is purified by recrystallization from a mixture of methanol and water." ] }

CAS RN

2375918-49-1

Product Name

rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C12H21FN2O2

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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